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Sodium paraperiodate

Cat. No.: B1313021
CAS No.: 13940-38-0
M. Wt: 293.89 g/mol
InChI Key: DSYMXPNUZLZKOA-UHFFFAOYSA-K
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Description

Historical Context of Periodate (B1199274) Oxidations

The discovery of periodates dates back to 1833 by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.org However, the application of periodate oxidation in chemical analysis, particularly for the structural elucidation of organic compounds, gained prominence much later. The Malaprade reaction, discovered in 1928, demonstrated the ability of periodic acid to cleave the carbon-carbon bond of vicinal diols, a reaction that became fundamental in carbohydrate chemistry. wikipedia.orgchalmers.se This foundational work paved the way for the use of various periodate salts, including sodium paraperiodate, as selective oxidizing agents. chalmers.se Historically, periodate oxidation has been instrumental in analyzing the molecular structure of polysaccharides. chalmers.se The classical preparation of periodate was in the form of sodium hydrogen periodate (Na₃H₂IO₆), also known as this compound. wikipedia.org

Significance in Modern Chemical Transformations

In contemporary chemical research, this compound continues to be a valuable reagent. Its primary role is as an oxidizing agent, particularly in organic synthesis. chemicalbook.com It is utilized for the oxidation of a variety of functional groups, including the conversion of alcohols to carbonyl compounds and the cleavage of vicinal diols to form aldehydes or ketones. This selective reactivity is crucial in multi-step syntheses of complex molecules.

Recent research highlights its application in modifying biopolymers. For instance, this compound is used to oxidize cellulose (B213188), creating dialdehyde (B1249045) cellulose, which is a precursor for advanced materials. researchgate.net It is also employed in bioconjugation techniques to selectively oxidize glycoproteins, enabling the attachment of therapeutic agents or labels. Furthermore, periodate oxidation is used to selectively label the 3'-termini of RNA, as the ribose sugar contains the necessary vicinal diols for the reaction to occur. atamanchemicals.comwikipedia.org

Distinctive Reactivity Profile within the Periodate Family

The periodate anion can exist in different forms, leading to a family of periodate compounds with distinct structures and reactivity. acs.org this compound (Na₃H₂IO₆) is a member of this family, which also includes sodium metaperiodate (NaIO₄) and various orthoperiodates. lookchem.comatamanchemicals.com

This compound and sodium metaperiodate are the two most common forms of sodium periodate. lookchem.comatamanchemicals.com While both are effective oxidizing agents, they exhibit different properties and are suited for different applications. This compound is considered a milder oxidizing agent compared to sodium metaperiodate. This selectivity makes it preferable for applications like glycoprotein (B1211001) analysis, where controlled oxidation of vicinal diols is required without causing excessive degradation. In contrast, sodium metaperiodate is a stronger oxidant, often used for cleaving the backbone of carbohydrates in structural studies.

The structural difference lies in the periodate anion. Sodium metaperiodate contains the tetrahedral IO₄⁻ anion. this compound, on the other hand, is a salt of orthoperiodic acid and is more accurately represented as trisodium (B8492382) dihydrogen orthoperiodate, containing the [H₂IO₆]³⁻ anion.

The term "orthoperiodate" generally refers to salts of orthoperiodic acid (H₅IO₆). This compound (Na₃H₂IO₆) is a partially salified form of orthoperiodic acid. atamanchemicals.comacs.org The fully deprotonated sodium orthoperiodate salt, Na₅IO₆, can also be prepared. lookchem.comatamanchemicals.com

The reactivity of these species is influenced by their structure and the pH of the reaction medium. In alkaline solutions, for instance, periodate ions can exist as dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻). goettingen-research-online.deresearchgate.net This species exhibits reduced oxidizing activity compared to the monomeric forms found in acidic or neutral conditions, allowing for selective oxidation of non-ordered regions in materials like lignocellulose. goettingen-research-online.deresearchgate.net This difference in reactivity under various pH conditions is a key aspect of the distinctive profile of different periodate species.

Compound Names

Compound Name
Barium nitrate (B79036)
Barium periodate
Chlorine
Dialdehyde cellulose
Glycoproteins
Iodine
Lead tetraacetate
Lignocellulose
Nitric acid
Polysaccharides
Potassium iodate (B108269)
Potassium periodate
Potassium perchlorate
Ribose
Sodium hydrogen periodate
Sodium hypochlorite (B82951)
Sodium iodate
Sodium iodide
Sodium metaperiodate
Sodium orthoperiodate
This compound
Sulphuric acid

Data Tables

Table 1: Comparison of this compound and Sodium Metaperiodate

PropertyThis compoundSodium Metaperiodate
Chemical Formula Na₃H₂IO₆NaIO₄
Molecular Weight ( g/mol ) 293.89213.89
Appearance White crystalline solidWhite powder
Solubility in Water Very slightly solubleSoluble
Primary Use Selective oxidizing agentStrong oxidizing agent
Key Applications Glycoprotein analysis, mild oxidation of vicinal diolsCarbohydrate backbone cleavage, general organic synthesis

This table was generated based on data from multiple sources. lookchem.comchemicalbook.comdifferencebetween.com

Table 2: Research Findings on Periodate Oxidations

Research AreaKey FindingReference
Cellulose Modification This compound effectively converts cellulose into dialdehyde cellulose, enhancing its reactivity for further chemical modifications.
Bioconjugation Used to selectively oxidize glycoproteins, facilitating the attachment of labels or drugs for therapeutic applications.
RNA Labeling Periodate oxidation is used to selectively label the 3'-termini of RNA due to the presence of vicinal diols in the ribose sugar. atamanchemicals.comwikipedia.org
Lignocellulose Processing In alkaline conditions, dimeric orthoperiodate ions preferentially oxidize non-ordered cellulose regions, allowing for the isolation of cellulose nanocrystals. goettingen-research-online.deresearchgate.net
Historical Significance Periodate oxidation, particularly the Malaprade reaction, was historically crucial for the structural elucidation of polysaccharides. chalmers.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2INa3O6 B1313021 Sodium paraperiodate CAS No. 13940-38-0

Properties

IUPAC Name

trisodium;dihydroxy-trioxido-oxo-λ7-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYMXPNUZLZKOA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2INa3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930461
Record name Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide)
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Molecular Weight

293.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Sodium paraperiodate
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CAS No.

13940-38-0
Record name Periodic acid (H5IO6), sodium salt (1:3)
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Record name Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide)
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Record name Trisodium dihydrogenorthoperiodate
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Advanced Synthetic Methodologies for Sodium Paraperiodate

Chemical Synthesis Routes

While electrochemical methods are gaining prominence, traditional chemical synthesis routes remain relevant, particularly for specific applications and scales of production.

A classic and common method for preparing sodium paraperiodate involves the oxidation of sodium iodate (B108269) using chlorine gas in a sodium hydroxide (B78521) solution. atamanchemicals.comwikipedia.orgwikipedia.orgatamankimya.com The reaction proceeds as follows:

NaIO₃ + Cl₂ + 4NaOH → Na₃H₂IO₆ + 2NaCl + H₂O wikipedia.org

This method can also utilize sodium iodide as the starting material, which is oxidized by bromine in an alkaline medium. wikipedia.orgatamankimya.com The chlorine method typically involves heating a solution of sodium iodate and sodium hydroxide to boiling while introducing chlorine gas. The resulting this compound precipitates upon cooling and can be purified by crystallization. While effective, this method's reliance on hazardous chlorine gas is a significant drawback.

Another approach involves the use of sodium persulfate to oxidize sodium iodate in a sodium hydroxide solution. google.com This method is presented as a more stable and controllable alternative to the traditional chlorine-based process. google.com

Strategies for Periodate (B1199274) Regeneration and Recycling

The high cost of periodate makes the regeneration and recycling of spent oxidant solutions not only economically attractive but also an environmental imperative. acs.orggoogle.comgoogle.comgoogleapis.com The primary byproduct of periodate oxidations is iodate, which can be re-oxidized to periodate.

Electrochemical methods are highly effective for regenerating periodate from spent iodate solutions. acs.orgresearchgate.net This process has been successfully demonstrated in closed-loop systems, for instance, in the production of oxystarch, where an ex-cell regeneration process achieved a 94% recovery efficiency of periodic acid. acs.org The regenerated oxidant could be reused with an average loss of 16% per cycle. acs.org

The use of BDD anodes is also advantageous in regeneration processes, offering a clean and efficient way to convert iodate back to periodate. google.com This approach avoids the contamination issues associated with lead dioxide anodes. google.com

Beyond in-situ electrochemical regeneration, iodate can be recovered from waste streams and then converted back to periodate. One method involves precipitating the iodate from the reaction mixture, for example, by adding potassium or magnesium ions or an organic solvent like ethanol. googleapis.com The precipitated iodate can then be redissolved and re-oxidized. googleapis.com

Chemical methods for regeneration from recovered iodate include oxidation with hypochlorite (B82951) or ozone. google.comgoogle.comgoogleapis.com Oxidation with ozone in a strongly alkaline medium has been highlighted as an environmentally compatible method that also removes low-molecular-weight organic contaminants. researchgate.netresearchgate.net Another approach utilizes persulfuric acid (or its salts, like Oxone®) as the oxidizing agent, which allows for regeneration at lower temperatures and avoids the formation of halogenated byproducts. google.comgoogle.com

A highly efficient recycling method involves precipitating iodate with 2-propanol, achieving up to 96% recovery. acs.orgresearchgate.net The subsequent re-electrolysis of this recovered iodate can yield up to 83% periodate. acs.orgresearchgate.net

The development of advanced synthesis and regeneration methods for this compound has significant implications for green chemistry and sustainability. researchgate.netacs.org

Key contributions to sustainability include:

Reduced Waste: Electrochemical synthesis and regeneration minimize the use of wasteful and often hazardous chemical oxidants. acs.org

Energy Efficiency: The use of electricity, particularly from renewable sources, as a "green" oxidant contributes to a more energy-efficient process compared to thermochemical methods. acs.org

Elimination of Toxic Materials: The shift from lead dioxide to BDD anodes eliminates a major source of toxic heavy metal contamination, leading to safer products and processes. advanceseng.comresearchgate.netd-nb.infonih.gov

Circular Economy: Efficient recycling loops for iodate, converting a byproduct back into a valuable oxidant, exemplify the principles of a circular economy by minimizing resource depletion and waste generation. acs.orgresearchgate.net

These advancements are making the use of periodate more economically viable and environmentally responsible, opening up its application in a wider range of industrial processes, including the synthesis of fine chemicals and pharmaceuticals. acs.orgresearchgate.netacs.org

Interactive Data Table: Periodate Regeneration Methods

Regeneration MethodOxidizing AgentKey AdvantagesReported Recovery/Regeneration Efficiency
ElectrochemicalElectricity (Anodic Oxidation)High efficiency, clean, can be coupled with renewable energy acs.org94% recovery of periodic acid in oxystarch production acs.org
Ozone TreatmentOzone (O₃)Environmentally compatible, removes organic contaminants researchgate.netresearchgate.netComplete regeneration from a 100 mM iodate solution in 1 hour; 90% efficiency in a cyclic process researchgate.net
Persulfate OxidationPersulfuric Acid / Oxone®Avoids halogenated byproducts, can be performed at lower temperatures and acidic pH google.comgoogle.comNot explicitly quantified in the provided search results.
Hypochlorite OxidationSodium Hypochlorite (NaOCl)Established method google.comgoogle.comgoogleapis.comAverage recovery of 97.6% google.comgoogle.comgoogleapis.com

Mechanistic Investigations of Sodium Paraperiodate Reactivity

Elucidation of Oxidation Mechanisms

The diverse applications of sodium paraperiodate in organic synthesis stem from its ability to effect a range of oxidative transformations. The mechanisms of these reactions have been the subject of detailed investigation, providing insight into the reagent's reactivity and selectivity.

The oxidative cleavage of vicinal diols (1,2-diols) is one of the most well-known reactions involving periodates, often referred to as the Malaprade reaction. wikipedia.org The mechanism proceeds through the formation of a cyclic periodate (B1199274) ester intermediate. ucalgary.carsc.org This reaction is initiated by the nucleophilic attack of the hydroxyl groups of the diol on the iodine atom of the periodate. atamanchemicals.comchemistrysteps.com This forms a five-membered cyclic diester of iodine(VII). wikipedia.orgucalgary.ca

This cyclic intermediate then undergoes a concerted rearrangement of electrons, which leads to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.ca The final products are two carbonyl compounds, which can be aldehydes or ketones depending on the substitution pattern of the original diol. chemistrysteps.commasterorganicchemistry.com

The formation of this cyclic intermediate is crucial, and its geometric feasibility dictates the reaction rate. wikipedia.orgthieme-connect.de Key observations supporting this mechanism include:

Stereochemical Dependence : Cis-diols react significantly faster than trans-diols in cyclic systems because they can more easily adopt the conformation required to form the cyclic periodate ester. rsc.orgthieme-connect.dewikipedia.org For instance, cis-decalin-9,10-diol is cleaved by periodate, while the trans-isomer is inert because its geometry prevents the formation of the cyclic intermediate. chemistrysteps.comthieme-connect.depearson.com

Acyclic Flexibility : Acyclic trans-diols can be cleaved, albeit often slower than their cis counterparts, because the flexibility of the single C-C bond allows rotation into a conformation where the hydroxyl groups are close enough to form the cyclic ester. pearson.com

This reaction is analogous to the Criegee oxidation, which uses lead tetraacetate to achieve the same transformation, also via a cyclic intermediate. wikipedia.orgsynarchive.comnrochemistry.com

Table 1: Relative Reactivity of Diols in Periodate Oxidation

Substrate Type Reactivity Mechanistic Reason
cis-Cyclic Diols High Favorable geometry for forming the cyclic periodate ester intermediate. rsc.orgwikipedia.org
trans-Cyclic Diols Very Low / Inert Geometrically constrained; cannot form the cyclic intermediate. thieme-connect.depearson.com
Acyclic Diols Moderate to High Conformational flexibility allows for the formation of the cyclic intermediate. pearson.com
α-Hydroxy Ketones Moderate Can form a cyclic intermediate for cleavage. wikipedia.org
α-Amino Alcohols Moderate Can form a cyclic intermediate for cleavage. atamanchemicals.comwikipedia.org

Sulfide (B99878) Oxidation to Sulfoxides and Sulfones

Sodium periodate is an effective reagent for the selective oxidation of sulfides to sulfoxides under mild conditions. Further oxidation to the corresponding sulfone is also possible. Kinetic studies have shed light on the mechanism of this transformation.

The reaction is understood to proceed via a one-step electrophilic oxygen transfer from the periodate ion to the sulfur atom of the sulfide. rsc.orgrsc.org This attack leads to a polar, product-like transition state. rsc.org The rate of the reaction is first-order with respect to both the sulfide and the periodate. rsc.orgrsc.org

Key mechanistic findings include:

Electrophilic Attack : The periodate oxygen acts as an electrophile, attacking the nucleophilic sulfur atom. rsc.orgrsc.org

Substituent Effects : Electron-donating groups on the sulfide increase the reaction rate, while electron-withdrawing groups decrease it. This is consistent with an electrophilic attack on the sulfur atom and the development of a positive charge on sulfur in the transition state. rsc.orgisca.me

Solvent Effects : The reaction is favored in more polar solvents, which helps to stabilize the polar transition state. rsc.orgrsc.org

Stepwise Oxidation : The oxidation of sulfides to sulfoxides is generally much faster than the subsequent oxidation of sulfoxides to sulfones, allowing for the selective synthesis of sulfoxides by controlling the stoichiometry of the oxidant. researchgate.net

Computational studies (DFT) support a mechanism where the oxygen atom of the periodate attacks the sulfide perpendicularly to the C-S-C plane, with the S-O-I atoms arranged linearly in the transition state. researchgate.net This is determined by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the sulfide and the Lowest Unoccupied Molecular Orbital (LUMO) of the periodate. researchgate.net

Table 2: Kinetic Data for Periodate Oxidation of Sulfides

Substrate Product Key Mechanistic Feature Reference
Aryl Sulfides Aryl Sulfoxides Electrophilic oxygen transfer from IO₄⁻ to the sulfide. rsc.orgrsc.org
Dialkyl Sulfides Dialkyl Sulfoxides Polar transition state stabilized by polar solvents. rsc.org
Sulfoxides Sulfones One-step oxygen-transfer reaction, similar to sulfide oxidation. researchgate.net

Epoxide Cleavage to Carbonyl Compounds

This compound can be used for the oxidative cleavage of the C-C bond in epoxides, yielding corresponding aldehydes or ketones. researchgate.netresearchgate.netnih.gov This reaction provides a useful alternative to ozonolysis. researchgate.netnih.gov

The mechanism is a two-step process: researchgate.netnih.govnih.gov

Epoxide Ring Opening : The reaction is initiated by the opening of the epoxide ring to form a vicinal diol. This step is often the rate-limiting step and can be promoted by the slightly acidic conditions provided when using aqueous solutions of periodate. nih.govnih.gov

In Situ Diol Cleavage : The vicinal diol formed in the first step is then immediately cleaved by another molecule of periodate via the cyclic periodate ester mechanism, as described in section 3.1.1. researchgate.netnih.gov

The reactivity of the epoxide is influenced by its substitution pattern. More highly substituted epoxides tend to be more reactive, which is attributed to the greater ease of the initial ring-opening step. nih.gov For example, trisubstituted epoxides generally give higher yields of the carbonyl products compared to monosubstituted epoxides. nih.gov The reaction can be performed under mild conditions, often in aqueous solvent mixtures like THF/H₂O or CH₃CN/H₂O at room temperature. researchgate.netnih.gov

Sodium periodate is a versatile terminal oxidant used in various catalytic systems for the oxidative functionalization of alkenes and the activation of C-H bonds. rsc.orgacs.orgresearchgate.netrsc.org In these reactions, the periodate itself does not typically react directly with the substrate in the primary step but serves to regenerate a more selective catalytic oxidant.

Alkene Functionalization :

Azidoiodination : A combination of sodium periodate, potassium iodide (KI), and sodium azide (B81097) (NaN₃) can be used for the 1,2-azidoiodination of alkenes. rsc.org

C-H Bond Functionalization : Sodium periodate has been explored as a stoichiometric oxidant in metal-catalyzed C-H activation reactions. rsc.orgresearchgate.netrsc.org These advanced methods enable the direct conversion of C-H bonds into new functional groups, which is a significant area of modern organic synthesis.

The oxidation of amines by sodium periodate can lead to different products depending on the amine's structure and the reaction conditions. nih.gov Kinetic studies on the oxidation of primary aromatic amines by periodate show the reaction is first-order in both the amine and the oxidant. The proposed mechanism involves an electrophilic attack by the periodate on the nitrogen atom of the amine.

A particularly useful synthetic application is the selective oxidation of amines using a catalytic system of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium periodate as the terminal oxidant. rsc.orgnih.govrsc.org

Primary Benzylamines : This system efficiently oxidizes substituted benzylamines to the corresponding benzaldehydes without significant overoxidation. nih.govrsc.org

Secondary Amines : For unsymmetrical secondary amines containing a benzyl (B1604629) group, this system displays remarkable selectivity. The oxidation occurs exclusively at the benzylic position, leading to an oxidative deprotection of the benzyl group and yielding an aldehyde and the corresponding primary amine. rsc.orgnih.gov

The proposed mechanism for the TEMPO-catalyzed reaction involves the initial one-electron oxidation of TEMPO to the active oxidizing agent, the oxoammonium cation. rsc.orgnih.gov The amine then attacks this cation, and a subsequent β-hydrogen elimination occurs. The selectivity for the benzylic position is attributed to the lower C-H bond dissociation energy of a benzylic hydrogen compared to an aliphatic one. nih.gov The resulting imine is then hydrolyzed in the aqueous medium to give the final aldehyde and amine products. nih.gov

Sodium periodate can oxidize aromatic systems that are activated towards oxidation, such as hydroquinones (1,4-dihydroxybenzenes) and catechols (1,2-dihydroxybenzenes). The mechanism for the oxidation of these compounds follows the general principles of periodate oxidations.

For catechols, which possess a vicinal diol moiety on an aromatic ring, the oxidation mechanism is analogous to that of other 1,2-diols. It proceeds through the formation of a cyclic periodate ester, which then fragments to cleave the C-C bond between the two hydroxyl-bearing carbons, typically leading to the formation of muconic acid derivatives or related dicarboxylic acids after ring-opening.

For hydroquinones, direct C-C bond cleavage is not possible as the hydroxyl groups are not vicinal. The oxidation proceeds via a two-electron, two-proton process (or sequential one-electron steps) to generate the corresponding benzoquinone. The periodate acts as the electron acceptor, being reduced in the process, while the hydroquinone (B1673460) is oxidized. This transformation is a fundamental reaction in aromatic chemistry.

Oxidation of Alcohols to Carbonyl Compounds

This compound (Na₃H₂IO₆) serves as an effective oxidizing agent for the conversion of alcohols to carbonyl compounds. This reactivity is particularly notable in the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.com The mechanism of this oxidation is distinct from the more commonly discussed cleavage of vicinal diols. While the cleavage of 1,2-diols by periodate proceeds through a cyclic periodate ester intermediate, the direct oxidation of alcohols follows a different pathway. chemistrysteps.commasterorganicchemistry.com

In the presence of a suitable catalyst, such as water-soluble manganese porphyrins, this compound can controllably oxidize various alcohols under mild conditions. nih.gov The reaction's efficiency and selectivity towards either aldehydes or carboxylic acids can be influenced by the reaction medium. nih.gov For instance, the oxidation of primary benzylic alcohols to their corresponding aldehydes has been achieved with high efficiency. academie-sciences.fr

The general mechanism for the oxidation of alcohols to carbonyls involves the alcohol acting as a nucleophile, attacking the iodine atom of the periodate. libretexts.org This is followed by a series of steps, including a key E2-like elimination, which results in the formation of the C=O double bond and the reduction of the iodine species. libretexts.org

Kinetic Studies and Reaction Dynamics

Kinetic studies are crucial for elucidating the mechanism of this compound oxidations. The method of initial rates is a common technique used to determine the reaction order with respect to each reactant, which in turn helps in formulating the rate law. libretexts.orgsolubilityofthings.com This involves systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. libretexts.org

In a study on the oxidation of cellulose (B213188) to dialdehyde (B1249045) cellulose using sodium periodate, the reaction was confirmed to follow pseudo-first-order kinetics. nih.gov The general rate law for a reaction between a substrate 'S' and periodate can often be expressed as:

Rate = k[S]¹[Periodate]¹

The rate of this compound oxidations is significantly influenced by several reaction parameters.

pH: The pH of the reaction medium is a critical factor. researchgate.netscirp.org Periodate exists in different forms in aqueous solution depending on the pH, which affects its reactivity. wikipedia.org For many reactions, the rate increases with increasing pH within a certain range. For instance, in the oxidation of some chromium(III) complexes, the rate increases as the pH rises from 3.40 to 4.45. researchgate.netscirp.orgscirp.org This is often attributed to the deprotonation of the substrate or a complex, forming a species that is more reactive towards the periodate oxidant. researchgate.netscirp.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. scirp.orgnih.gov In the oxidation of cellulose, a 10 °C rise in temperature resulted in a notable increase in the rate of dialdehyde cellulose formation. nih.gov This dependence allows for the calculation of activation parameters for the reaction.

Substrate and Oxidant Concentration: The rate of reaction is directly proportional to the concentration of the reactants, as dictated by the rate law. scirp.orgnih.gov In the oxidation of cellulose, increasing the periodate concentration led to a higher degree of oxidation. nih.gov

The following table summarizes the effect of various parameters on the oxidation of cellulose by sodium periodate. nih.gov

ParameterEffect on Oxidation RateObservations
Temperature Increases rateA 10 °C increase led to a ~5% increase in DAC formation and a 15% increase in degradation.
Periodate Conc. Increases rateThe effect is less pronounced than that of temperature.
pH Influences rateThe specific effect depends on the substrate and the optimal pH for the formation of reactive species.

This table is based on data from the kinetic modeling of cellulose oxidation. nih.gov

The study of reaction kinetics at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH) and the entropy of activation (ΔS), through the application of the transition state theory. researchgate.netscirp.org These parameters provide insight into the nature of the transition state.

For instance, in the periodate oxidation of ternary chromium(III) complexes, the activation parameters have been calculated. researchgate.netscirp.org A linear relationship between ΔH* and ΔS* can indicate a common mechanism across a series of related reactions. scirp.org

The following table presents activation parameters for the Ru(III) catalyzed oxidation of cyclohexanone, providing an example of the data obtained from such studies. scirp.org

ParameterValue
Energy of Activation (ΔE)Varies with conditions
Arrhenius Factor (A) Varies with conditions
Entropy of Activation (ΔS)Varies with conditions

Data for this table would be populated from specific kinetic experiments under defined conditions. scirp.org

For many oxidation reactions involving metal complexes, the mechanism can be classified as either inner-sphere or outer-sphere electron transfer. davuniversity.org In an inner-sphere mechanism, the oxidant (periodate) acts as a ligand, coordinating directly to the metal center before the electron transfer occurs. researchgate.netscirp.orgdavuniversity.org This is often facilitated by a bridging ligand. davuniversity.org

The general steps for an inner-sphere mechanism are:

Formation of a precursor complex (e.g., [Cr(III)-O-I(VII)]).

Electron transfer from the reductant (metal center) to the oxidant (periodate) through the bridging ligand.

Separation of the successor complex. davuniversity.org

Factors that favor an inner-sphere mechanism include the ability of the periodate to act as a ligand and the presence of a labile coordination site on the metal complex. davuniversity.org

Transition State Analysis and Activation Parameters

Quantum Chemical and Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the mechanistic details of chemical reactions at the molecular level. researchgate.netbcrec.idresearchgate.net These computational methods can be used to model the structures of reactants, products, and transition states, providing insights into reaction pathways and energetics. researchgate.netbcrec.id

In the context of sodium periodate reactivity, DFT calculations can be employed to:

Validate the structures of reactants and products. researchgate.netbcrec.id

Determine molecular orbital energies, which relate to the reactivity of the species. researchgate.netbcrec.id

Identify electrophilic and nucleophilic regions of molecules. researchgate.netbcrec.id

Calculate thermodynamic parameters and activation energies for proposed reaction steps. researchgate.net

For example, a study on the oxidation of diclofenac (B195802) sodium by sodium periodate utilized DFT with the B3LYP function to validate the reaction mechanism and the structure of the oxidation product. researchgate.netbcrec.id Such studies complement experimental kinetic data by providing a theoretical framework for understanding the observed reactivity. researchgate.netbcrec.idbcrec.id

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of reactions involving periodate, such as the well-known Malaprade oxidation of vicinal diols. These computational studies map out the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products. By calculating the energies of various proposed intermediates and transition states, DFT can validate or refine mechanistic hypotheses that were first proposed based on experimental evidence, such as kinetic and spectroscopic data.

A key reaction of periodate is the oxidative cleavage of the carbon-carbon bond in α-glycols. DFT studies on model systems, such as the reaction between periodic acid (the active species in aqueous solution) and ethylene (B1197577) glycol, have provided a detailed molecular-level understanding of this process. These calculations often employ sophisticated functionals (e.g., B3PW91, CAM-B3LYP, ωB97XD) and basis sets, coupled with an implicit solvation model (like the Solvation Model based on Density, SMD) to accurately simulate the reaction environment in a solvent like water.

The computed reaction pathway for glycol oxidation reveals a multi-step process. It refines earlier proposals by suggesting a pathway that involves distinct intermediates and transition states, each with a calculated energy that determines the reaction's kinetics. For instance, a proposed three-step mechanism involves the initial formation of a seven-membered quasi-ring intermediate, which then proceeds to a more stable five-membered cyclic ester intermediate before decomposing to the final aldehyde products. The activation energy barriers for each step can be calculated, providing a quantitative measure of the reaction rate.

ParameterDescriptionComputational Method
Functionals Mathematical functions that approximate the exchange-correlation energy.B3PW91, CAM-B3LYP, BMK, ωB97XD
Basis Sets Sets of mathematical functions used to build molecular orbitals.6-311+G(2d,p), def2-TZVP (for Iodine)
Solvation Model Method to account for the effects of the solvent on the reaction.Implicit Solvation Model based on Density (SMD)
Analysis Techniques used to interpret the computational results.Intrinsic Reaction Coordinate (IRC), Quantum Theory Atoms in Molecules (QTAIM)

This table summarizes common computational methods used in DFT studies of periodate reactions.

Molecular Modeling of Intermediates and Transition States

Molecular modeling provides detailed geometric and electronic structures of the short-lived species that occur during a reaction. In the context of this compound reactivity, this involves characterizing the shape, bond lengths, and charge distribution of both reaction intermediates and the high-energy transition states that connect them.

For the periodate oxidation of glycols, modeling has been crucial in confirming the structure of the proposed cyclic periodate ester intermediate. This intermediate was first postulated by Criegee to explain the specificity of the reaction for vicinal diols. DFT calculations not only confirm the existence of this cyclic ester (a five-membered ring structure) but also describe its geometry with high precision.

The table below presents data from a DFT study on the Malaprade reaction mechanism, illustrating the calculated relative energies of key species.

SpeciesDescriptionCalculated Relative Energy (kJ mol⁻¹)
IC1_B Seven-membered quasi-ring intermediate with one I-O bond.Intermediate
TS2_C Transition state leading to the cyclic ester.126.6
IC2_C Five-membered cyclic ester intermediate with two I-O bonds.Intermediate
TS3_D Transition state leading to C-C bond cleavage.94.3

This table shows calculated activation energy barriers for key transition states in the periodate oxidation of ethylene glycol, as determined by DFT calculations. The values represent the energy required to overcome the barrier to proceed to the next step in the reaction.

These modeling studies provide a dynamic picture of the reaction, showing how bonds are formed and broken. For instance, during the breakdown of the cyclic ester, the C-C bond of the glycol is cleaved, leading to the formation of two carbonyl products. The ability to model these transient structures offers a level of detail that is often inaccessible through experimental methods alone.

Advanced Applications in Organic and Inorganic Synthesis

Chemoselective Oxidations in Complex Molecule Synthesis

The periodate (B1199274) ion is a high-performance oxidizer recognized for its unique reactivity and high selectivity towards 1,2-diols, while showing excellent tolerance for many other common functional groups under controlled pH and temperature conditions. acs.org This selectivity is harnessed in the synthesis and modification of complex molecules.

The oxidative cleavage of vicinal diols, known as the Malaprade reaction, is a cornerstone of periodate chemistry. acs.orgwikipedia.org This reaction proceeds through a cyclic periodate ester intermediate. wikipedia.org The formation of this intermediate and, consequently, the rate of the reaction are highly dependent on the geometry of the substrate. A significant aspect of this reaction is its stereoselectivity, with cis-diols reacting much more rapidly than trans-diols. wikipedia.org This is because the cis configuration allows for the ready formation of the required five-membered cyclic intermediate, whereas the geometry of trans-diols makes the formation of this intermediate difficult. chemistrysteps.com This differential reactivity allows for the selective cleavage of cis-vicinal diols in the presence of trans-vicinal diols, a valuable tool in the synthesis of complex natural products. acs.org

Substrate FeatureReactivity with PeriodateRationale
cis-Vicinal DiolHighFavorable geometry for forming the cyclic periodate ester intermediate. chemistrysteps.com
trans-Vicinal DiolLow / No ReactionUnfavorable geometry hinders the formation of the cyclic intermediate. chemistrysteps.com

This selective cleavage is a powerful strategy, often following a dihydroxylation step of a double bond to generate the necessary 1,2-diol. acs.org

Sodium periodate provides a method for the site-specific modification of peptides and proteins. atamanchemicals.com It can selectively oxidize unmodified N-terminal serine and threonine residues. atamanchemicals.comnih.gov These amino acids contain a 2-amino alcohol moiety, which is susceptible to periodate cleavage. atamanchemicals.com

The oxidation of an N-terminal serine, which has a primary hydroxyl group, cleaves the carbon-carbon bond, releasing formaldehyde (B43269) and converting the serine residue into a highly reactive α-N-glyoxylyl (aldehyde) group. atamanchemicals.com Similarly, N-terminal threonine can be oxidized to generate a terminal aldehyde. This transformation creates a unique reactive handle at the N-terminus of a peptide or protein, which can be used for site-specific bioconjugation with molecules containing primary amines or hydrazides. atamanchemicals.comatamankimya.com This strategy is an effective alternative to using cysteine residues for peptide modification. atamanchemicals.com To prevent oxidative damage to other sensitive amino acid side chains within the protein, milder oxidation conditions, such as low periodate concentrations and short reaction times, are generally employed for this purpose. google.com

Research Finding: Studies on the oxidation of peptides with N-terminal serine residues have shown that pH plays a critical role. For the peptide SPYSSG, oxidation with sodium meta-periodate at pH 4.5 and 6.0 successfully yielded the desired α-oxo aldehyde product. However, at a more neutral pH of 7.4, the reaction predominantly resulted in the formation of a hemiaminal, indicating that acidic conditions are more favorable for this specific transformation. researchgate.net

The carbohydrate moieties of glycoproteins are ideal targets for modification because it directs conjugation reactions away from amino acid residues that might be essential for the protein's biological activity. thermofisher.comatamankimya.com Sodium periodate is a mild oxidant routinely used to convert cis-glycol groups within sugar residues into reactive aldehyde groups. atamankimya.comthermofisher.com These generated aldehydes can then be coupled to molecules containing amine or hydrazide groups, facilitating bioconjugation. atamanchemicals.comthermofisher.com

The selectivity of the oxidation can be controlled by adjusting the reaction conditions. For instance, sialic acid, a common terminal sugar on glycoproteins, is particularly susceptible to periodate oxidation. thermofisher.com

Research Finding on Selective Oxidation: Researchers have demonstrated that the concentration of periodate can be tuned for selective oxidation.

Treatment with 1mM sodium meta-periodate preferentially oxidizes the bond between adjacent hydroxyls of terminal sialic acid residues. thermofisher.com

Using higher concentrations, such as >10mM sodium meta-periodate , ensures the oxidation of other sugar residues like galactose and mannose. thermofisher.com

This controlled oxidation is a foundational technique in proteomics and glycobiology, enabling the specific labeling, detection, and conjugation of glycoproteins for various applications, including the development of antibody-drug conjugates and other therapeutic agents. atamankimya.com The process involves oxidizing the polysaccharide, purifying the resulting aldehyde-bearing saccharide, and then reacting it with a polypeptide or other molecule. google.com

Periodate oxidation is also a valuable tool in the field of nucleic acid chemistry. The reaction's utility stems from the presence of a vicinal diol in the ribose sugar of the RNA backbone, which is absent in the deoxyribose of DNA. atamankimya.com This structural difference allows for the selective oxidation of RNA over DNA. atamankimya.com

The periodate treatment cleaves the C2'-C3' bond of the ribose ring at the 3'-terminus of an RNA molecule, which possesses a vicinal diol, generating two aldehyde groups. atamankimya.com This process effectively opens the sugar ring and creates a reactive "dialdehyde" derivative at a specific end of the RNA chain. atamankimya.com This terminal dialdehyde (B1249045) can then be used for selective labeling with fluorescent molecules, biotin, or other tags that contain hydrazide or amine groups. atamankimya.com This method is fundamental for applications such as RNA labeling and immobilization. The ability to chemically modify the sugar-phosphate backbone is crucial for developing nucleic acid-based drugs and diagnostic tools. nih.gov

Nucleic AcidSusceptibility to Periodate Oxidation at 3'-terminusRationale
RNAHighRibose contains a vicinal diol. atamankimya.com
DNALowDeoxyribose lacks a vicinal diol. atamankimya.com

Modification of Carbohydrates and Glycoproteins for Bioconjugation

Catalytic Systems Utilizing Sodium Paraperiodate as Co-oxidant

Beyond its role as a direct oxidant, this compound is frequently employed as a stoichiometric co-oxidant to regenerate a catalytic primary oxidant. This approach is more sustainable and cost-effective, especially when the primary oxidant is expensive or toxic. acs.orgnih.gov

The Lemieux-Johnson oxidation is a powerful reaction that achieves the oxidative cleavage of an olefin (alkene) to produce two aldehyde or ketone units. wikipedia.org The reaction is a two-step process that can be performed in a single pot. wikipedia.org First, a catalytic amount of osmium tetroxide (OsO₄) hydroxylates the alkene to form a syn-diol via a cyclic osmate ester intermediate. acs.orgwikipedia.org

Subsequently, the co-oxidant, sodium periodate, serves two critical functions:

It cleaves the intermediate vicinal diol (the Malaprade reaction) to yield the final aldehyde or ketone products. wikipedia.org

It re-oxidizes the reduced osmium species (Os(VI)) back to its catalytically active Os(VIII) state (OsO₄). wikipedia.orgwikipedia.org

Ruthenium-Catalyzed Oxidations

Sodium periodate is frequently employed as a co-oxidant in ruthenium-catalyzed reactions, where it regenerates the active catalytic species, typically ruthenium tetroxide (RuO₄), in situ from a precursor like ruthenium(III) chloride (RuCl₃). researchgate.netrsc.org This catalytic system is potent enough to oxidize a wide array of functional groups. The combination of a catalytic amount of a ruthenium source with a stoichiometric amount of sodium periodate allows for efficient transformations while minimizing the use of the expensive and toxic heavy metal. researchgate.netrsc.org

This methodology has been successfully applied to the oxidative dearomatization of N-Boc indoles to furnish indolin-3-ones. thieme-connect.comresearchgate.net In a typical procedure, the reaction is carried out in acetonitrile (B52724) with RuCl₃·3H₂O as the catalyst and 1.5 equivalents of NaIO₄ as the oxidant, yielding moderate to high yields (48–92%) for indoles with various substituents. researchgate.net Similarly, the system can produce C2-quaternary indolin-3-ones from 2-alkyl- or 2-aryl-substituted indoles. thieme-connect.com

Another significant application is the site-specific C-H oxyfunctionalization of complex molecules like steroidal ethers. sci-hub.st Under buffered conditions (pH 7.5), the RuCl₃/NaIO₄ system can effectively oxidize secondary alcohols and perform C-H oxidation on acid-sensitive substrates in high yields, avoiding the formation of unwanted byproducts that occur under more acidic conditions. sci-hub.st

Substrate TypeCatalystOxidantProduct TypeYieldReference
N-Boc IndolesRuCl₃·3H₂ONaIO₄ (1.5 equiv)Indolin-3-ones48-92% researchgate.net
2-Alkyl/Aryl IndolesRuCl₃NaIO₄C2-Quaternary Indolin-3-onesGood thieme-connect.com
Steroidal Ethers (with sec-alcohol)RuCl₃·xH₂ONaIO₄C-H Hydroxylated Ketones>80% sci-hub.st
AlkenesRuO₂/BaTi₄O₉NaIO₄Aldehydes/Ketones/Carboxylic AcidsHigh nih.gov

Copper-Catalyzed Oxidative Cleavage Reactions

As an alternative to ozonolysis, copper-catalyzed systems utilizing an oxidant for the cleavage of C=C double bonds have been explored. nih.gov While many modern methods focus on iron or other transition metals, copper catalysis presents an inexpensive and greener option. nih.govresearchgate.net One such method describes the copper-catalyzed oxidative cleavage of electron-rich olefins into their corresponding carbonyl derivatives. nih.gov This reaction proceeds under mild conditions at room temperature in an aerobic atmosphere, using water as the solvent, which highlights its green chemistry credentials. nih.gov The scope of these reactions includes precursors to aryl ketones and various enol ethers. nih.gov

TEMPO-Mediated Oxidations

The combination of sodium periodate with the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) constitutes a powerful, metal-free system for the selective oxidation of alcohols and amines. rsc.orgnih.gov In this system, NaIO₄ acts as the terminal oxidant to regenerate the active oxidizing agent, the N-oxoammonium cation, from the reduced hydroxylamine (B1172632) form of TEMPO. rsc.org This catalytic cycle allows for the use of TEMPO in small, catalytic amounts. nih.gov

This protocol is highly effective for converting primary and secondary alcohols into the corresponding aldehydes and ketones. researchgate.net The NaIO₄/TEMPO/NaBr system, under acidic conditions, provides a mild and efficient method for oxidizing alcohols that are sensitive to the basic conditions often found in other oxidation protocols. researchgate.net

Furthermore, the NaIO₄/TEMPO system demonstrates remarkable selectivity in the oxidation of amines. rsc.orgnih.gov It can oxidize various substituted benzylamines to the corresponding benzaldehydes in good to excellent yields, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring. rsc.org A key feature is its ability to selectively oxidize unsymmetrical secondary amines at the benzylic position, enabling an oxidative deprotection of a benzyl (B1604629) group while leaving the other alkyl amine intact. nih.govrsc.org

Substrate TypeCatalyst SystemKey FeaturesProduct TypeReference
Primary/Secondary AlcoholsNaIO₄/TEMPO/NaBrMild, acidic conditions; suitable for base-sensitive substrates.Aldehydes/Ketones researchgate.net
Substituted BenzylaminesNaIO₄/TEMPOMetal-free; high selectivity; tolerates diverse functional groups.Benzaldehydes rsc.orgnih.gov
Unsymmetrical Secondary BenzylaminesNaIO₄/TEMPOSelective oxidative deprotection of the N-benzyl group.Aldehyde + Primary Amine nih.govrsc.org
Podophyllotoxin (Benzylic Alcohol)NaIO₄/TEMPO/NaBrSelective oxidation of a benzylic hydroxyl in a complex molecule.Podophyllotoxone (Ketone) researchgate.net

Sustainable Synthetic Methodologies

The use of this compound aligns with several principles of green chemistry, aimed at creating more environmentally benign chemical processes. acs.org

Integration into Flow Chemistry Protocols

The rapid reaction kinetics of many periodate-based oxidations make them highly suitable for continuous-flow applications, which offer enhanced mass transfer, process control, and safety compared to traditional batch systems. researchgate.netmdpi.com The periodate/hydrogen peroxide (PI/H₂O₂) advanced oxidation process (AOP) has been successfully implemented in a tubular microreactor for the degradation of organic dyes, demonstrating the feasibility of using periodate systems under flowing conditions. mdpi.com

In synthetic organic chemistry, a heterogeneous oxidant based on periodate immobilized on a solid support (Ambersep resin) has been developed for the Adler-Becker reaction in a packed-bed flow reactor. nih.gov This approach facilitates the transformation of reduced salicylaldehydes into spiroepoxydienones. The use of a supported reagent in a flow system simplifies product purification, improves yield, and shortens reaction times compared to batch conditions. nih.gov A one-pot, multistep procedure for the oxidative cleavage of alkenes has also been proposed as a viable alternative to ozonolysis, especially for use under flow or continuous batch conditions. thieme-connect.comthieme-connect.com Additionally, the periodate oxidation of hydroxylamine has been studied in a continuous-flow stirred tank reactor (CSTR), where it exhibits complex oscillatory behavior. brandeis.edu

Green Chemistry Principles in Periodate-Mediated Transformations

Sodium periodate is considered a relatively inexpensive and readily available reagent. nih.govacs.org Its application often adheres to green chemistry principles in several ways:

Use of Aqueous Media: Many periodate oxidations can be performed in water or aqueous-organic solvent mixtures, reducing the reliance on volatile organic compounds. nih.gov The NaIO₄/TEMPO system, for example, is effective in an aqueous-organic medium. rsc.org

Catalytic Processes: Employing sodium periodate as a terminal oxidant in catalytic cycles (e.g., with Ruthenium or TEMPO) minimizes waste by allowing expensive or toxic catalysts to be used in small quantities. researchgate.netnih.gov

Avoiding Toxic Reagents: Periodate-based systems provide effective, metal-free alternatives to protocols that use stoichiometric amounts of toxic heavy metals like chromium. rsc.orgnih.gov The development of one-pot, multi-step reactions, such as the cleavage of alkenes via epoxidation and subsequent periodate cleavage, serves as a safer alternative to potentially explosive ozonolysis. thieme-connect.comthieme-connect.com

Synthesis of Specialized Organic Compounds

This compound is a key reagent in the synthesis of a variety of specialized and high-value organic compounds, including pharmaceutical intermediates and complex molecular architectures. chemimpex.comatamanchemicals.com

Allyl Glyoxalate: The oxidative cleavage of diallyl tartrate with sodium periodate is a viable method for the large-scale manufacture of allyl glyoxalate, an important synthetic intermediate. Process safety investigations have been conducted to ensure this process is robust and safe for industrial application, managing the thermal potential of the solid byproducts. acs.org

Spiroepoxydienones: The Adler-Becker reaction, which transforms salicylaldehydes into spiroepoxydienones, can be performed in a one-pot approach using sodium periodate as the oxidant. This has been optimized for both batch and continuous flow processes, providing access to these unique spirocyclic structures. nih.gov

Indolin-3-ones: As previously mentioned, the RuCl₃/NaIO₄ system is instrumental in the oxidative dearomatization of substituted indoles to produce indolin-3-ones and C2-quaternary indolin-3-ones, which are important scaffolds in medicinal chemistry. thieme-connect.comresearchgate.net

Oxidized Polysaccharides: In materials science and biomedicine, sodium periodate is used to oxidize polysaccharides like alginate and hyaluronic acid. mdpi.com This process cleaves the C2-C3 bonds of uronic acid units to introduce reactive dialdehyde groups. These oxidized polysaccharides can be used to form in-situ gelling hydrogels for applications in tissue engineering and drug delivery. atamanchemicals.commdpi.com

Dialdehyde Cellulose (B213188) Production

The selective oxidation of cellulose using periodate, often in the form of sodium metaperiodate (NaIO₄) which can be derived from this compound, is a well-established method for producing dialdehyde cellulose (DAC). dergipark.org.tr This process involves the cleavage of the C2-C3 bond in the anhydroglucose (B10753087) units of the cellulose chain, converting the vicinal diols into two aldehyde groups. dergipark.org.trmdpi.com

The reaction is typically carried out in an aqueous medium. google.com The process parameters are crucial for achieving a high degree of oxidation while minimizing side reactions. Key parameters include the molar ratio of periodate to cellulose, temperature, and pH. For instance, a molar ratio of 1.2 to 12 moles of metaperiodate ion per mole of cellulose has been reported, with temperatures ranging from 36°C to 60°C and a pH between 2 and a level that prevents the conversion of soluble metaperiodate to insoluble paraperiodate. google.com To prevent unwanted side reactions, a radical scavenger like isopropanol (B130326) can be added to the reaction mixture. mdpi.com The reaction is often conducted in the dark to avoid light-induced degradation. dergipark.org.trmdpi.com After the oxidation is complete, the reaction can be quenched by adding a diol such as ethylene (B1197577) glycol. dergipark.org.tr The resulting dialdehyde cellulose is then typically purified by washing. dergipark.org.trmdpi.com

The degree of oxidation, which represents the number of oxidized anhydroglucose units per 100 units, can be determined through various analytical methods, such as reacting the aldehyde groups with hydroxylamine hydrochloride and then titrating the liberated hydrochloric acid. mdpi.com

Table 1: Reaction Conditions for Dialdehyde Cellulose Production

Parameter Condition Source(s)
Oxidizing Agent Sodium metaperiodate google.com
Molar Ratio (Periodate:Cellulose) 1.2 - 12 google.com
Temperature 36 - 60 °C google.com
pH 2 - 4.6 google.com
Reaction Time 3 - 6 hours google.com
Medium Aqueous google.com

Dialdehyde cellulose is a valuable intermediate for creating various cellulose-based materials with applications in fields such as medicine (e.g., drug carriers, tissue engineering scaffolds) and environmental science (e.g., heavy metal adsorbents). dergipark.org.tr

Production of Glyoxylic Acid from Tartaric Acid

This compound and its acidic form, periodic acid, are effective reagents for the oxidative cleavage of vicinal diols. This reactivity is harnessed in the synthesis of glyoxylic acid from tartaric acid. google.com The reaction involves the oxidation of the carbon-carbon bond between the two hydroxyl groups of tartaric acid.

This specific oxidation provides a pathway to obtain very pure glyoxylic acid. google.com The general principle of periodate oxidation of α-hydroxy acids is a known and utilized transformation in preparative chemistry. google.com

Synthesis of N-Protected α- and β-Amino Acids

Periodate-based reagents have found application in the synthesis of N-protected α- and β-amino acids. d-nb.infonih.gov While specific protocols directly employing this compound are part of broader synthetic strategies, the oxidative power of periodate is key. For instance, methods for synthesizing N-protected amino acids, such as those with the Boc (tert-butoxycarbonyl) protecting group, are crucial in peptide synthesis. google.comgoogle.com The synthesis of non-natural amino acid derivatives can involve the use of N-protected glycine (B1666218) equivalents which are then elaborated into more complex structures. google.com

Synthesis of Vinyl Sulfones

Sodium periodate is a key component in the efficient synthesis of vinyl sulfones from alkenes. d-nb.infonih.gov This transformation is typically achieved by reacting an alkene with a sodium arenesulfinate in the presence of potassium iodide and sodium periodate. researchgate.netorganic-chemistry.org A catalytic amount of acetic acid is often used as well. organic-chemistry.org

This method is notable for its mild reaction conditions, often proceeding at room temperature, and for producing the desired vinyl sulfones in high yields. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction is generally complete within a few hours. researchgate.net Vinyl sulfones are valuable intermediates in organic synthesis due to their utility as Michael acceptors and their presence in various biologically active molecules. nih.govorganic-chemistry.org

Table 2: Reagents for Vinyl Sulfone Synthesis from Alkenes

Reagent Role Source(s)
Sodium periodate Oxidant researchgate.net, organic-chemistry.org, organic-chemistry.org
Sodium arenesulfinate Sulfonyl group source researchgate.net, organic-chemistry.org
Potassium iodide Mediator researchgate.net, organic-chemistry.org

Difficult Iodinations of Alkenes and Arenes

Sodium periodate serves as a powerful oxidizing agent to generate electrophilic iodine species for the iodination of less reactive substrates like deactivated arenes and for specific transformations of alkenes. d-nb.infonih.gov

For the iodination of deactivated aromatic compounds, a potent electrophilic iodinating reagent can be generated from the combination of sodium periodate and either molecular iodine (I₂) or potassium iodide (KI) in concentrated sulfuric acid. organic-chemistry.org This allows for the mono- or di-iodination of arenes in good yields. organic-chemistry.org

In the case of alkenes, a combination of sodium periodate, potassium iodide, and sodium azide (B81097) facilitates the regiospecific azidoiodination. organic-chemistry.org This reaction proceeds in an anti-Markovnikov fashion to yield β-iodoazides, which are versatile synthetic intermediates. organic-chemistry.org This method is considered efficient, simple, and inexpensive. organic-chemistry.org

Preparation of Aryl Boronic Acids

Sodium periodate plays a crucial role in a one-pot synthesis sequence for the preparation of aryl boronic acids. d-nb.infonih.gov This method typically involves an initial iridium-catalyzed borylation of an arene to form an aryl pinacol (B44631) boronate. organic-chemistry.orgorganic-chemistry.org Following the borylation step, sodium periodate is used for the oxidative cleavage of the pinacol boronate ester to yield the final aryl boronic acid. organic-chemistry.orgorganic-chemistry.org

This two-step, one-pot procedure provides a convenient route to aryl boronic acids, which are exceptionally important reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orggoogle.com

Cleavage of Allyl Protecting Groups

The allyl group is a useful protecting group for alcohols and amines in multi-step organic synthesis. Sodium periodate is a key reagent in a one-pot oxidative method for the deprotection of allyl ethers and amines. organic-chemistry.orgorganic-chemistry.org

The process involves the hydroxylation of the allyl double bond, typically catalyzed by osmium tetroxide, to form a vicinal diol. organic-chemistry.org Sodium periodate then serves two purposes: it regenerates the osmium tetroxide catalyst and cleaves the newly formed vicinal diol. organic-chemistry.orgorganic-chemistry.org A subsequent reaction sequence on the resulting aldehyde intermediate ultimately liberates the deprotected alcohol or amine. organic-chemistry.org This method is advantageous as it operates under near-neutral pH conditions. organic-chemistry.org

Synthesis of Heterocycles (e.g., Pyrimidines, Pyridines, Indole-fused derivatives)

This compound, often in its more commonly used metaperiodate form (NaIO₄), has emerged as a versatile and effective oxidant in the synthesis of complex heterocyclic structures. thieme-connect.comresearchgate.net Its utility is particularly noted in transition-metal-free multicomponent reactions, where it plays a crucial role in directing reaction selectivity. thieme-connect.comresearchgate.net This approach allows for the construction of multiple carbon-heteroatom bonds in a single operation, using readily available starting materials. thieme-connect.comthieme-connect.com

Pyrimidines and Pyridines:

Sodium periodate facilitates the synthesis of pyrimidines and pyridines through selective multicomponent reactions. thieme-connect.comresearchgate.net These reactions are advantageous due to their transition-metal-free nature and the use of simple nitrogen sources like ammonium (B1175870) salts. thieme-connect.comthieme-connect.de The specific role of sodium periodate is often to enable oxidative steps that drive the cyclization and aromatization to form the desired heterocyclic core. thieme-connect.de

A notable application involves the synthesis of ketones, which are precursors for cyclization into pyridines. For instance, potassium permanganate (B83412) is used as the primary oxidant along with this compound to synthesize specific ketones that are then used in downstream reactions to form 1,2,3-triazolyl pyridines.

Table 1: Synthesis of Pyridine (B92270) Precursors using this compound

FeatureDescription
Reactants Terpene derivatives, Aldehydes
Oxidant System Potassium Permanganate (KMnO₄) and this compound
Intermediate Product Ketones
Final Product Class 1,2,3-Triazolyl Pyridines
Significance The ketones serve as crucial intermediates for the subsequent cyclization to form the pyridine ring structure.

Indole-fused Derivatives:

Sodium periodate is instrumental in synthesizing a variety of indole-fused derivatives under facile reaction conditions, often leading to good yields and allowing for gram-scale synthesis. thieme-connect.comthieme-connect.com It enables the construction of complex polycyclic systems containing the indole (B1671886) nucleus. thieme-connect.comthieme-connect.com

One key strategy involves the oxidative dearomatization of N-Boc protected indoles. researchgate.netorganic-chemistry.org In a reaction catalyzed by ruthenium(III) chloride (RuCl₃·3H₂O), sodium periodate acts as the oxidant to convert the indoles into valuable indolin-3-ones, which are important building blocks in medicinal chemistry. researchgate.netorganic-chemistry.org This method is noted for its excellent regioselectivity and scalability. thieme-connect.deorganic-chemistry.org

Another application is the catalyzed oxidative decarboxylation of indole-3-acetic acid to produce 1H-indole-3-carboxaldehyde. ekb.eg This reaction uses a manganese(III)-salophen complex as the catalyst and sodium periodate as the oxidant, achieving a 78% yield. ekb.eg

Table 2: Examples of Indole-fused Derivative Synthesis with Sodium Periodate

Starting MaterialCatalyst / ConditionsProductKey FeaturesReference(s)
N-Boc IndolesRuCl₃·3H₂O, AcetonitrileIndolin-3-onesExcellent regioselectivity, Good yields, Scalable researchgate.netthieme-connect.deorganic-chemistry.org
Indole-3-acetic acidManganese(III)-salophen complex1H-indole-3-carboxaldehydeOxidative decarboxylation, 78% yield ekb.eg
GeneralMulticomponent ReactionHexacyclic indole-phenothiazine systemsBuilds multiple C-heteroatom bonds, Facile conditions thieme-connect.comthieme-connect.com

Oxidation of Unnatural Amino Acids

The selective oxidation of amino acids is a critical tool in chemical biology, particularly for protein modification and bioconjugation. Sodium periodate has proven to be a highly effective reagent for the cleavage of specific unnatural amino acids, enabling the site-selective installation of reactive functional groups into proteins. researchgate.netrsc.org

A prominent application is the cleavage of a genetically incorporated threonine-lysine dipeptide, which contains a "masked" α-oxo aldehyde. rsc.org The 1,2-aminoalcohol motif within the threonine residue is susceptible to rapid oxidative cleavage by sodium periodate. whiterose.ac.uk This reaction proceeds swiftly, unmasking the highly reactive α-oxo aldehyde functionality in as little as four minutes. rsc.orgwhiterose.ac.uk This newly exposed aldehyde can then be used for site-specific protein modification through ligations, such as the SPANC (hydrazinyl-Pictet-Spengler) ligation. rsc.org

While sodium periodate can also oxidize natural amino acid residues like cysteine, methionine, tryptophan, tyrosine, and histidine, these reactions are generally slower. whiterose.ac.uk By carefully controlling the experimental conditions, such as pH and reaction time, selective oxidation of the target unnatural amino acid can be achieved without significant damage to the rest of the protein, a key advantage for creating precisely modified protein conjugates. researchgate.netwhiterose.ac.uk The reaction conditions are mild, and no racemization has been observed. researchgate.net

Table 3: Sodium Periodate-Mediated Cleavage of an Unnatural Amino Acid

FeatureDescription
Unnatural Amino Acid Threonine-lysine dipeptide containing a 1,2-aminoalcohol motif.
Oxidant Sodium Periodate (NaIO₄)
Reaction Oxidative cleavage of the C-C bond in the 1,2-aminoalcohol.
Product Unmasked α-oxo aldehyde functionality on the protein.
Reaction Time ~4 minutes.
Key Advantage Rapid and site-selective installation of a highly reactive aldehyde for bioconjugation.
Selectivity Can be controlled to minimize oxidation of other susceptible natural amino acids (e.g., Cys, Met, Trp).
Reference(s) rsc.orgwhiterose.ac.uk

Role in Advanced Oxidation Processes Aops for Environmental Remediation

Degradation of Organic Pollutants in Aqueous Media

Periodate-based AOPs have demonstrated considerable efficacy in the degradation of a wide array of persistent and hazardous organic pollutants found in aqueous environments. researchgate.netiwaponline.com The activation of periodate (B1199274) generates a potent suite of reactive species capable of attacking complex organic molecules that are resistant to conventional treatment methods. rsc.orgresearchgate.net This makes the technology particularly suitable for treating industrial effluents and contaminated water sources containing dyes, phenols, antibiotics, and other micropollutants. rsc.orgmdpi.comresearchgate.net The versatility of periodate activation allows for tailored treatment approaches depending on the specific pollutant and water matrix. researchgate.net

Research has validated the effectiveness of periodate AOPs against numerous specific organic contaminants. For instance, studies have shown high removal efficiencies for textile dyes, which are known for their complex aromatic structures and resistance to degradation. The degradation of phenol (B47542) and its derivatives, common industrial pollutants, has also been successfully achieved. Furthermore, the technology has proven effective against emerging contaminants like antibiotics, which pose a significant threat to ecosystems and human health.

The performance of these systems is typically evaluated based on the percentage of pollutant removal over a specific reaction time under controlled conditions. The table below summarizes research findings on the degradation of various organic pollutants using different periodate-based AOP systems.

Table 1: Efficacy of Periodate-Based AOPs on Various Organic Contaminants

Target Contaminant AOP System Removal Efficiency Reaction Time Reference
Acid Orange 7 (AO7) g-C₃N₄/PI/Visible Light 92.3% 60 min mdpi.com
Toluidine Blue (TB) H₂O₂/Periodate 98% 1 min scispace.com
Sulfisoxazole (SIZ) Fe@N-C/Periodate 86.3% 10 min researchgate.net
Phenol US/Periodate/nZVI >95% (approx.) Not Specified gnest.org
Tetracycline (TC) Fe-BC/PI ~100% Not Specified researchgate.net
Reactive Black 5 (RB5) Cu(II)/Periodate >90% (approx.) Not Specified rsc.org
2,4-Dichlorophenol UV/Periodate Significantly higher than UV alone Not Specified kuleuven.be

Periodate Activation Strategies in AOPs

To overcome the inherent selectivity and slow reaction kinetics of periodate, various activation strategies are employed. mdpi.commdpi.com These methods are designed to generate highly reactive radical and non-radical species that drive the degradation of organic pollutants. nih.gov Activation strategies can be broadly categorized into those using external energy, catalytic methods, and co-oxidants. lp.edu.ualp.edu.ua The choice of activation method depends on factors such as the target pollutant, water matrix complexity, and operational costs. researchgate.net

External energy sources are a common and effective means of activating periodate. researchgate.net

UV Photoactivation : The irradiation of periodate solutions with ultraviolet (UV) light (photoactivated periodate) is a well-established AOP. researchgate.netresearchgate.net UV photolysis of the periodate ion (IO₄⁻) leads to the formation of potent oxidizing species, including hydroxyl radicals (•OH) and iodate (B108269) radicals (IO₃•), which significantly accelerate the degradation of organic compounds like dyes and chlorinated phenols. gnest.orgkuleuven.beresearchgate.net The UV/periodate process has been shown to be more effective than UV irradiation alone and can be a viable alternative for treating effluents containing persistent organic compounds. kuleuven.beresearchgate.net

Catalysts provide an alternative pathway for periodate activation, often under milder conditions and without the need for external energy input. mdpi.comcsic.es

Metal-Based Catalysts : Transition metals and their oxides are widely used to activate periodate. mdpi.comx-mol.net Homogeneous systems using soluble metal ions like iron(II) (Fe²⁺) and manganese(II) (Mn²⁺) can effectively catalyze periodate decomposition to generate reactive species. researchgate.netresearchgate.net Heterogeneous catalysts, such as metal oxides (e.g., MnO₂, Fe₂O₃, Co₃O₄) and nanoscale zero-valent iron (nZVI), are particularly advantageous due to their stability and ease of recovery from the treated water. mdpi.comgnest.orgcsic.esiwaponline.com These catalysts can facilitate the generation of radicals or, in some cases, high-valent metal-oxo species that act as the primary oxidants. mdpi.comresearchgate.net

Carbon-Based Materials : In recent years, carbonaceous materials have emerged as promising, cost-effective, and environmentally friendly catalysts for periodate activation. mdpi.comcsic.es Materials such as activated carbon, biochar, carbon nanotubes, and graphene possess large surface areas and unique electronic properties that enable them to mediate electron transfer and activate periodate. researchgate.netresearchgate.netcsic.es For example, N-doped iron-based porous carbon (Fe@N-C) and graphitic carbon nitride (g-C₃N₄) have been shown to be highly effective in activating periodate for the degradation of antibiotics and dyes. researchgate.netcsic.es

The addition of certain chemical reagents, or co-oxidants, can trigger the rapid activation of periodate. mdpi.comlp.edu.ua

Hydrogen Peroxide (H₂O₂) : The combination of hydrogen peroxide and periodate creates a highly reactive AOP system. mdpi.comresearchgate.net The interaction between H₂O₂ and periodate is nearly instantaneous, generating a powerful cocktail of reactive species, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), singlet oxygen (¹O₂), and iodate radicals (IO₃•). mdpi.comscispace.comrsc.org This system has demonstrated remarkable efficiency, achieving very rapid degradation of pollutants like toluidine blue dye within minutes. mdpi.comscispace.com

Hydroxylamine (B1172632) (HA) : Hydroxylamine is another potent activating agent for periodate. The PI/HA system results in the swift removal of organic pollutants, often within seconds. acs.orgresearchgate.net Interestingly, studies on this system suggest that the primary oxidants are reactive oxygen species (ROS) such as •OH, hydroperoxyl radicals (HO₂•), and singlet oxygen (¹O₂), rather than the iodate radicals commonly proposed in other periodate AOPs. acs.org

Catalytic Activation Methods (e.g., Metal-Based Catalysts, Carbon-Based Materials)

Reaction Intermediates and Radical Generation in Periodate-Based AOPs

The efficacy of periodate-based AOPs is fundamentally due to the generation of a diverse array of highly reactive intermediates. iwaponline.com The specific species produced depend heavily on the activation method and reaction conditions, such as pH. researchgate.netmdpi.com The degradation mechanisms can be broadly classified as either radical-based or non-radical-based. nih.govresearchgate.net

Radical Species : Free radicals are characterized by having one or more unpaired electrons, which makes them extremely reactive.

Hydroxyl Radical (•OH) : A powerful, non-selective oxidant that reacts rapidly with most organic compounds. It is a key species in many AOPs, including UV/periodate, US/periodate, and H₂O₂/periodate systems. mdpi.comgnest.orgresearchgate.net

Iodine Radicals (IO₃•, IO₄•) : These radicals are frequently cited as primary reactive species in periodate activation, particularly in UV-based systems. rsc.orgiwaponline.comgnest.org They are more selective than •OH but are still highly effective in degrading pollutants. researchgate.net

Superoxide Radical (O₂•⁻) : This species can act as a nucleophile, an oxidant, or a reductant. In some systems, it functions as a precursor to other, more powerful radicals. mdpi.commdpi.com

Non-Radical Species and Pathways :

Singlet Oxygen (¹O₂) : A non-radical, electronically excited state of molecular oxygen. It is a selective oxidant that plays a significant role in the degradation of electron-rich organic compounds and is a dominant species in systems like g-C₃N₄/PI/Vis and PI/HA. mdpi.comacs.org

High-Valent Metal Species : In systems catalyzed by transition metals like iron or manganese, high-valent metal-oxo species (e.g., Fe(IV), Mn(V)) can be formed. mdpi.comresearchgate.net These species can act as the dominant oxidants, degrading pollutants through non-radical pathways. researchgate.net

Electron Transfer : Some catalytic systems, particularly those involving carbon materials, can operate via a mediated electron transfer mechanism. researchgate.netlp.edu.ua In this pathway, the catalyst facilitates the transfer of electrons from the organic pollutant to the periodate, leading to the pollutant's oxidation without the direct involvement of free radicals. researchgate.net

The interplay between these various radical and non-radical pathways contributes to the robust and versatile performance of sodium paraperiodate in environmental remediation applications. nih.gov

Sustainable and Cost-Efficient Environmental Applications

The application of this compound in Advanced Oxidation Processes (AOPs) presents a promising avenue for sustainable and cost-effective environmental remediation. Its utility is underscored by its relative cost-efficiency among periodate salts and the potential for sustainable practices through recycling and environmentally friendly synthesis methods.

From a cost perspective, this compound (Na₃H₂IO₆) is considered a highly cost-efficient source of periodate. acs.orgresearchgate.netresearchgate.net This is significant because its derivative, sodium metaperiodate, is typically obtained from the recrystallization of paraperiodate. acs.orgresearchgate.netresearchgate.net While market prices can fluctuate, the inherent cost advantage of the paraperiodate form makes it an attractive option for large-scale environmental applications. acs.org In contrast, potassium metaperiodate (KIO₄) can be roughly three times more expensive than sodium metaperiodate (NaIO₄). acs.orgresearchgate.net The development of greener electrochemical synthesis and regeneration methods for periodate is expected to further lower costs and encourage its use in regulated products and processes. researchgate.net Industrial production is shifting towards electrochemical methods for oxidizing iodate ions, which are more environmentally friendly and cost-effective than traditional chemical oxidation.

Sustainability in the context of this compound-based AOPs is significantly enhanced by the potential for oxidant regeneration. The recycling of iodate, the byproduct of periodate oxidation, back to periodate is a key area of research with established chemical and electrochemical methods. acs.org Electrochemical regeneration of periodate from waste streams has been demonstrated with high efficiency, fitting within a closed-loop system. acs.org For instance, the ex-cell electrochemical regeneration of periodic acid used in the production of oxystarch achieved a recovery yield of 94%. acs.org Another sustainable approach involves the use of ozone under alkaline conditions to regenerate periodate, which also has the benefit of removing low-molecular-weight organic byproducts. researchgate.netresearchgate.net These recycling protocols address the challenges related to the cost and potential ecotoxicity of periodate oxidants, aligning with the principles of green chemistry and the "zero waste" concept. researchgate.net

The effectiveness of periodate-based AOPs in degrading various environmental pollutants has been documented in several research studies. These processes can non-selectively oxidize and mineralize organic contaminants into less harmful substances like CO₂, H₂O, and inorganic salts. researchgate.net

Interactive Data Table: Research Findings on Periodate-Based AOPs for Pollutant Degradation

Pollutant/ApplicationAOP SystemKey FindingsReference
Industrial WastewaterThis compoundEffective degradation of organic matter, indicated by a reduction in chemical oxygen demand (COD).
Organic PollutantsActivated PeriodateActivation of periodate through various methods (e.g., external energy, catalysis) increases the efficiency and intensity of oxidative degradation in aquatic environments. researchgate.netlpnu.ua
PhenolSiderite-Peroxymonosulfate (PMS)Achieved near-100% degradation of phenol. hku.hk
1,4-DioxanePyrite-Peroxymonosulfate (PMS)Resulted in near-100% degradation. hku.hk
Propionate (B1217596) and Butyrate (B1204436)Sodium (para) periodateShown to be an effective electron acceptor that inhibits the production of propionate and butyrate in anaerobic environments. google.com

Advanced Analytical and Characterization Techniques in Sodium Paraperiodate Research

Chromatographic Methodologies

Chromatography is a fundamental tool for the separation and quantification of periodate (B1199274) and its related iodine oxyanions, such as iodate (B108269) and iodide. The ability to distinguish between these species is crucial for monitoring reaction progress and assessing sample purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the speciation analysis of iodine compounds. researchgate.net Various HPLC modes are employed to separate periodate from other iodine species, which is essential for applications like monitoring oxidative cleavage reactions where periodate is consumed and reduced to iodate. researchgate.net

Reversed-Phase HPLC (RP-HPLC): A common approach involves RP-HPLC on C8 or C18 stationary phases. researchgate.netqascf.com While these columns are inherently non-polar, the retention of anionic species like periodate and iodate can be achieved through several mechanisms. One method uses an acidic mobile phase, such as aqueous phosphoric acid mixed with an organic modifier like acetonitrile (B52724). researchgate.net In this system, it is suggested that the inorganic anions are retained by an anion-exchange interaction with the octadecylsilica packing material. researchgate.net

Alternatively, ion-pairing chromatography, a subset of RP-HPLC, is widely used. qascf.combitesizebio.comtechnologynetworks.com An ion-pairing agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium, is added to the mobile phase. bitesizebio.com This agent has a hydrophobic part that adsorbs onto the non-polar stationary phase and a charged group that interacts with the analyte ions, allowing for the separation of charged species on a reversed-phase column. technologynetworks.comchromatographyonline.com

Anion-Exchange Chromatography (AEC): Anion-exchange chromatography is another powerful technique for separating negatively charged ions like periodate, iodate, and iodide. nih.govrsc.orgthermofisher.com This method utilizes a stationary phase with fixed positive charges to retain and separate anions based on their charge and affinity. The separation is typically achieved by eluting with a mobile phase containing competing anions, such as a carbonate or nitrate (B79036) solution. rsc.orgnih.gov HPLC systems coupled with inductively coupled plasma mass spectrometry (ICP-MS) provide highly sensitive and element-specific detection for iodine speciation in various samples. rsc.org

Below is a table summarizing various HPLC methods used for periodate speciation analysis.

Chromatographic Mode Stationary Phase Mobile Phase / Eluent Detection Method Separated Species Reference
Reversed-Phase HPLCC-18Acetonitrile and aqueous phosphoric acidUV DetectorPeriodate, Iodate, Iodide researchgate.net
Ion-Pair RP-HPLCC-18Mobile phase with ion-pairing agentsAmperometric Detector (AD)Periodate, Iodate, Iodide qascf.com
Anion-Exchange ChromatographyDionex IonPac AS-14100 mM (NH₄)₂CO₃ solution (pH 10)ICP-MSIodate, Iodide rsc.org
Anion-Exchange ChromatographyDionex IonPac AS7Gradient with 175 mM ammonium nitrate + 15% (v/v) methanol (B129727) (pH 3.8)ICP-MSIodide, Iodate, 3-iodotyrosine, 3,5-diiodotyrosine nih.gov

Spectroscopic Investigations

Spectroscopic techniques are indispensable for studying the fundamental properties of periodate ions, including their electronic structure, vibrational modes, and involvement in chemical reactions.

UV-Visible spectroscopy is a primary tool for monitoring the kinetics of reactions involving periodate, particularly oxidation reactions. nih.govasianpubs.orgasianpubs.org The technique follows the progress of a reaction by measuring the change in absorbance of a reactant or product over time at a specific wavelength. nih.govrsc.org

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to probe the molecular structure of periodate compounds. s-a-s.orgwestmont.edu They provide information on the different forms of periodate that can exist, such as the tetrahedral metaperiodate (IO₄⁻) and various orthoperiodate species (e.g., H₅IO₆, H₄IO₆⁻). acs.orgacs.org

Raman spectroscopy has been particularly useful in studying the equilibria of periodate in aqueous solutions. acs.orgacs.org Different periodate species give rise to distinct Raman peaks. For example, studies have investigated the equilibrium between orthoperiodic acid and its deprotonated forms by analyzing changes in Raman spectra with pH. acs.org Some research has identified peaks at 411, 549, 621, 720, and 760 cm⁻¹ as characteristic of the dimeric orthoperiodate (H₂I₂O₁₀⁴⁻) in aqueous solution at pH 10. researchgate.net The technique allows for the differentiation of species in solution, which is critical for understanding periodate's reactivity. acs.orgacs.org The true octahedral geometry of orthoperiodic acid was confirmed by both Raman and infrared spectroscopy. acs.org

The table below lists representative Raman spectral data for periodate species.

Periodate Species Medium Raman Peak(s) (cm⁻¹) Significance Reference
Dimeric Orthoperiodate (H₂I₂O₁₀⁴⁻)Aqueous Solution (pH 10)411, 549, 621, 720, 760Indicates the presence of the dimer in alkaline solution. researchgate.net
Periodate SolutionAqueous Solution (pH 10)621Intensity used for creating a calibration curve for periodic acid amount. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for both structural elucidation and reaction monitoring in studies involving sodium paraperiodate. qascf.comresearchgate.net While techniques like ¹H and ¹³C NMR are standard for tracking the conversion of organic substrates, 127-Iodine (¹²⁷I) NMR provides direct insight into the iodine center of the periodate ion. d-nb.infodoi.orgnih.gov

¹²⁷I NMR studies have been instrumental in investigating the dynamic equilibria between different periodate forms in aqueous solution. acs.org Although early studies expected to find distinct signals for different species, it was concluded that a single major resonance is often observed due to rapid water exchange, which averages the signals. acs.org The chemical shift in ¹²⁷I NMR is sensitive to the coordination environment and oxidation state of the iodine atom. d-nb.info For example, a ¹²⁷I NMR resonance for a periodate salt was observed at δ = 4103 ppm. d-nb.info

In solid-state NMR (SSNMR), ¹²⁷I NMR can differentiate between periodate ions in different crystallographic environments. nih.govresearchgate.net The nuclear quadrupolar coupling constant (C_Q_) measured from ¹²⁷I SSNMR spectra is highly sensitive to the local geometry and electronic environment of the iodine nucleus. nih.gov For instance, C_Q_ values for simple inorganic periodates like NaIO₄ can be as high as 42.24 MHz, and these values can distinguish between periodates that are involved in halogen bonding and those that are not. nih.govresearchgate.net

IR and Raman Spectroscopic Analysis of Periodate Species

Electrochemical Characterization Techniques

Electrochemical methods are central to both the synthesis and characterization of this compound. Modern industrial-scale production relies on the electrochemical oxidation of sodium iodate at a lead dioxide (PbO₂) anode. wikipedia.org The standard electrode potential for the oxidation of iodate to orthoperiodic acid is +1.6 V. wikipedia.org

Electrochemical techniques are used to characterize the synthesis process. For example, during the electrolysis of iodide to periodate, monitoring the terminal voltage can indicate changes in the reaction, such as the precipitation of this compound (Na₃H₂IO₆). nih.gov This precipitation can occur on the anode surface, leading to an increase in electrical resistance and cell potential. googleapis.com

Furthermore, electrochemical detectors are integrated with other analytical methods. An amperometric detector (AD) can be used in HPLC systems to quantify iodide after the online electrochemical reduction of iodate and periodate in a pre-column reactor, offering a highly sensitive detection method. qascf.com The electrochemical degradation of organic compounds during the regeneration of periodate can also be monitored, ensuring the purity of the recycled oxidant. researchgate.netresearchgate.net

Voltammetry for Redox Potential Determination

Voltammetry, particularly cyclic voltammetry (CV), is a powerful electrochemical technique used to investigate the redox behavior of chemical species. chemrxiv.org In the context of this compound, it provides essential insights into the electron transfer processes, specifically the oxidation of iodate (IO₃⁻) to periodate (IO₄⁻) and the subsequent reduction back to iodate. This information is vital for applications involving the electrochemical generation or regeneration of periodate, a process of significant industrial interest for recycling oxidizing agents. acs.org

Research employing cyclic voltammetry has successfully characterized the redox couple of iodine species. chemrxiv.org Studies have shown that the oxidation of iodate to periodate can be observed as a distinct anodic peak in a voltammogram. electrochemsci.org For instance, in a study using a basal-plane pyrolytic graphite (B72142) electrode, the oxidation of potassium iodate to potassium periodate was observed at a potential of approximately 1.25 V versus a silver/silver chloride (Ag/AgCl) reference electrode. electrochemsci.org The precise potential can be influenced by experimental conditions such as the pH of the electrolyte, the scan rate, and the composition of the working electrode. electrochemsci.orgresearchgate.net

The data derived from voltammetric studies are critical for optimizing electrochemical reactors that produce or regenerate periodate. acs.org By understanding the redox potentials, engineers and chemists can select appropriate electrode materials (e.g., boron-doped diamond, lead dioxide, platinum) and apply the necessary voltage to drive the desired reaction efficiently, minimizing side reactions and energy consumption. acs.org

Table 1: Representative Voltammetric Data for the Iodate/Periodate Redox Couple
ParameterDescriptionTypical Value/RangeSignificance
Anodic Peak Potential (Epa)The potential at which the oxidation of iodate to periodate reaches a maximum rate.~1.25 V vs. Ag/AgClIndicates the required potential for electrochemical synthesis of periodate. electrochemsci.org
Electrode MaterialThe conductive surface where the electron transfer occurs.Graphite, Pt, PbO₂, BDDAffects the overpotential and efficiency of the redox reaction. acs.org
Process TypeThe nature of the electrochemical reaction control.Diffusion-controlledThe reaction rate is limited by the transport of ions to the electrode surface. acs.org
pH of MediumThe acidity or alkalinity of the electrolyte solution.Acidic or AlkalineInfluences the standard redox potential and the stability of iodine species. acs.orgelectrochemsci.org

Thermal Analysis in Reaction Optimization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are fundamental in characterizing the thermal stability of this compound. cdnsciencepub.comworldoftest.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing endothermic and exothermic transitions. worldoftest.comlibretexts.org These analyses provide crucial information on decomposition temperatures and pathways, which is essential for optimizing the conditions of reactions where this compound is either a reactant or a product. numberanalytics.comnumberanalytics.com

Studies on related alkali tin paraperiodates, such as NaSnIO₆, offer valuable insights into the thermal behavior expected for this compound. cdnsciencepub.com The thermal decomposition of these compounds is typically a multi-stage process. cdnsciencepub.com For NaSnIO₆, DTA and TGA curves show that the initial decomposition involves the partial evolution of iodine (I₂) and oxygen (O₂). cdnsciencepub.com This is followed by further decomposition at higher temperatures.

Understanding these thermal characteristics is critical for reaction optimization. researchgate.net For example, in the oxidation of polysaccharides like cellulose (B213188) or starch to produce dialdehyde (B1249045) derivatives, the reaction temperature must be carefully controlled. nih.govdiva-portal.org The temperature needs to be high enough to ensure a practical reaction rate but must remain below the decomposition temperature of the periodate to maintain its oxidizing power and prevent the formation of undesired byproducts. TGA and DTA data allow chemists to define a safe and effective operating temperature window for these synthetic applications. numberanalytics.com

Table 2: Thermal Analysis Data for a Representative Paraperiodate Compound (NaSnIO₆) cdnsciencepub.com
Analysis TechniqueTemperature Range (°C)Observed EventInterpretation
DTA490 - 525Weak EndothermInitial decomposition stage.
DTA555 - 590Strong EndothermMajor decomposition phase.
TGA490 - 590~19% Mass LossCorresponds to the evolution of gaseous products (I₂ and O₂).
TGA> 590Further Mass LossSecondary decomposition of the intermediate residue.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of current research is the development of advanced catalytic systems that can enhance the selectivity and efficiency of reactions involving sodium paraperiodate. While periodate (B1199274) itself is a powerful oxidant, its reactivity can sometimes be indiscriminate. The introduction of catalysts allows for more precise control over reaction pathways, leading to higher yields of desired products and minimizing waste.

Recent studies have shown that transition-metal catalysts, in conjunction with this compound, can facilitate a range of selective oxidations. For instance, ruthenium and manganese-based catalysts have been successfully employed for the oxidative cleavage of alkenes and the dihydroxylation of olefins. rsc.orgosti.gov The catalyst's ligand environment plays a crucial role in dictating the reaction's regioselectivity. ethz.ch By carefully designing ligands, chemists can direct the oxidant to a specific site on a substrate molecule, a key principle in achieving catalyst-controlled selectivity. ethz.ch

Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is a significant area of interest. rsc.org These systems offer practical advantages such as easy separation of the catalyst from the reaction products, enabling catalyst recycling and more sustainable processes. rsc.org Research into silica-supported sodium periodate and polymer-supported quaternary ammonium (B1175870) periodate are examples of this approach. rsc.org

Table 1: Examples of Catalytic Systems Utilizing Periodate

Catalyst SystemReaction TypeAdvantage
Ruthenium Trichloride/Sodium PeriodateOxidative CleavageIn-situ generation of active ruthenium tetraoxide. rsc.org
Potassium Permanganate (B83412)/Sodium ParaperiodateOxidative Cleavage of Heteroaryl IsoprenesEnvironmentally friendlier alternative to osmium tetroxide. osti.gov
Ligand-Modified Palladium CatalystsWacker-type OxidationsHigh selectivity through electronically asymmetric ligands. ethz.ch
Silver Nanoparticles on PolyHIPECatalytic ConversionContinuous flow-through process with minimized diffusional limitations. mdpi.com

Integration with Renewable Energy Sources for Sustainable Production

The industrial production of this compound has traditionally relied on energy-intensive processes. A significant emerging trend is the integration of renewable energy sources to make its synthesis more sustainable. sustainability-directory.comresearchgate.net Electrochemical methods, in particular, are gaining traction as a "green" alternative for producing and regenerating periodate. researchgate.netacs.orgd-nb.info

Electrosynthesis powered by solar, wind, or hydroelectric power can significantly reduce the carbon footprint associated with periodate production. sustainability-directory.comresearchgate.net This approach utilizes electricity to drive the oxidation of iodide or iodate (B108269) to periodate, often with high efficiency and without the need for harsh chemical oxidants. d-nb.infoacs.org Recent research has focused on optimizing electrochemical cell design, electrode materials (such as boron-doped diamond anodes), and reaction conditions to improve yields and energy efficiency. researchgate.netd-nb.infonih.gov The ability to regenerate periodate electrochemically from its reduced form (iodate) is particularly promising for creating closed-loop systems, minimizing waste and cost. researchgate.netresearchgate.net

The co-location of periodate production facilities with renewable energy plants is a viable strategy to ensure a consistent and sustainable power supply. sustainability-directory.com This synergy between renewable energy and electrochemical synthesis is a cornerstone of future efforts to produce this compound in an environmentally responsible manner.

Exploration of New Substrates and Reaction Transformations

Researchers are continuously expanding the scope of this compound's applications by exploring its reactivity with new substrates and developing novel reaction transformations. Beyond its classic use in the Malaprade oxidation (the cleavage of vicinal diols), periodate is proving to be a versatile reagent for a wide array of organic syntheses. researchgate.netatamanchemicals.com

Emerging applications include:

Oxidative Cyclization: Recent computational and experimental studies have demonstrated the use of periodate in the oxidative cyclization of 1,5-dienes and other dienes. acs.org

Synthesis of Heterocycles: Iodine-mediated processes using periodate as a co-oxidant are being developed for the synthesis of various heterocyclic compounds. researchgate.net

Functionalization of Biomaterials: Sodium periodate is extensively used to oxidize polysaccharides like cellulose (B213188) and starch to introduce reactive aldehyde groups. researchgate.netatamanchemicals.comresearchgate.net This modification is a key step in creating functional biomaterials for applications in drug delivery, tissue engineering, and biodegradable adhesives. researchgate.netresearchgate.netresearchgate.net

Cleavage of Alkenes and Epoxides: Simple and mild methods using aqueous this compound for the direct conversion of alkenes and epoxides to their corresponding aldehydes are being refined, offering high yields and straightforward procedures. researchgate.netresearchgate.net

Synthesis of Bioactive Molecules: Periodate-mediated oxidations are being incorporated into the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netacs.orgnih.gov For instance, it has been used in the synthesis of N-cyanosulfilimines, which are precursors to biologically relevant sulfoximines. nih.gov

These new frontiers in reaction discovery highlight the ongoing efforts to harness the unique reactivity of this compound for the efficient construction of complex and valuable molecules.

Advanced Computational Modeling for Predictive Chemistry

The use of advanced computational modeling is becoming an indispensable tool in understanding and predicting the behavior of this compound in chemical reactions. libretexts.org Quantum mechanical calculations and kinetic modeling are providing unprecedented insights into reaction mechanisms, transition states, and the factors that govern selectivity. libretexts.orgresearchgate.netmdpi.com

Computational studies have, for example, shed light on the unexpected geometric changes that occur upon photoexcitation of periodate, leading to the generation of highly reactive oxene species. researchgate.net This understanding is paving the way for the development of new photochemical methodologies. researchgate.net Similarly, kinetic modeling of the periodate-mediated oxidation of cellulose is helping to optimize reaction conditions and maximize the yield of desired products like dialdehyde (B1249045) cellulose. mdpi.com

By simulating reaction pathways and predicting outcomes, computational chemistry allows researchers to:

Design more effective catalysts.

Screen potential substrates for novel transformations.

Optimize reaction conditions for improved efficiency and selectivity.

Gain a fundamental understanding of the electronic and steric factors that influence reactivity. ethz.ch

This predictive power accelerates the pace of research and development, enabling a more rational and targeted approach to harnessing the chemistry of this compound.

Development of Smart Materials and Functional Surfaces via Periodate Chemistry

A particularly exciting area of emerging research is the use of this compound in the fabrication of smart materials and functional surfaces. atamanchemicals.com The ability of periodate to selectively introduce reactive functional groups, primarily aldehydes, onto various substrates is key to this application. atamanchemicals.comresearchgate.net

These aldehyde-functionalized surfaces can then be further modified through covalent bonding with other molecules, leading to materials with tailored properties. For example:

Stimuli-Responsive Hydrogels: Hydrogels modified through periodate oxidation can exhibit changes in their physical properties (e.g., swelling, stiffness) in response to external stimuli like pH, temperature, or the presence of specific biomolecules. researchgate.net

Functionalized Nanomaterials: Periodate oxidation is used to create nanostructured materials, such as dialdehyde cellulose nanocrystals, which serve as building blocks for advanced composites and functional films. researchgate.netatamanchemicals.com

Biocompatible and Bioactive Surfaces: Surfaces treated with periodate can be functionalized with proteins, enzymes, or other biomolecules for applications in biosensors, medical implants, and cell culture scaffolds. researchgate.net

Reactive Supports for Catalysis: Materials like starch can be functionalized using periodate to create reactive platforms for immobilizing catalysts, combining the benefits of the support's properties (e.g., biodegradability) with the catalyst's activity. researchgate.net

The development of these advanced materials underscores the expanding role of this compound beyond traditional organic synthesis and into the realm of materials science and nanotechnology.

Q & A

Q. What are the optimal synthesis and purification methods for sodium paraperiodate (Na₃H₂IO₆) in laboratory settings?

this compound is commonly synthesized via the Chlorine Method :

  • Dissolve sodium iodate (from 100 g iodine) in a solution of sodium hydroxide (140 g) and water.
  • Heat to boiling while introducing chlorine gas through a wide-bore glass tube to prevent clogging.
  • Monitor until alkali neutralization occurs (10–15 minutes), yielding Na₃H₂IO₆. Purify via crystallization by cooling the solution to 20°C, filtering, and drying at 110°C .
  • Note: Excess ammonium salts or improper chlorine flow can reduce yields due to side reactions .

Q. How does this compound differ from sodium metaperiodate in chemical properties and applications?

this compound (Na₃H₂IO₆) is a trioxoiodate(VII) salt with selective oxidizing properties, while sodium metaperiodate (NaIO₄) is a tetraoxoiodate(VII) optimized for stronger oxidative cleavage.

  • Paraperiodate is preferred in glycoprotein analysis due to milder oxidation of vicinal diols without over-degradation.
  • Metaperiodate is used for carbohydrate backbone cleavage in structural studies .

Advanced Research Questions

Q. How can researchers design experiments to maximize this compound yield while minimizing byproduct formation?

  • Critical factors : Alkali concentration (near stoichiometric ratios), rapid stirring, and controlled chlorine flow to prevent spattering and incomplete oxidation .
  • Data-driven optimization : Compare yields under varying NaOH:NaIO₃ molar ratios (e.g., 2:1 vs. 3:1) and quantify residual iodate via arsenite titration (reacting H₅IO₆ with Na₃AsO₃ in neutralized solutions) .

Q. What methodological challenges arise when using this compound in oxidative cleavage of complex carbohydrates, and how can they be resolved?

  • Challenge : Over-oxidation of sensitive functional groups (e.g., aldehydes).
  • Solution : Use buffered conditions (pH 4–5) and limit reaction time to 1–2 hours at 4°C .
  • Validation : Confirm product integrity via colorimetric assays (e.g., Schiff’s reagent for aldehydes) or HPLC .

Q. How should contradictory data on this compound’s reactivity with mercury compounds be analyzed?

  • Example : Conflicting reports on mercury paraperiodate (Hg(IO₃)₂) formation in gravimetric analysis.
  • Resolution : Standardize reaction conditions (pH, temperature) and validate via parallel volumetric titration (e.g., KI in acid solution to quantify liberated iodine) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard classification : Oxidizing agent (UN 2806) requiring storage away from combustibles .
  • Mitigation : Use fume hoods during synthesis, wear nitrile gloves, and neutralize spills with sodium bicarbonate .

Methodological Guidance

Q. How can this compound be applied in qualitative tests to distinguish glycerol from ethylene glycol?

  • Procedure :

Neutralize the sample with NaOH to pH 6–7 (methyl red indicator).

Add neutralized this compound solution.

Glycerol produces formic acid (detected via pH shift), while ethylene glycol remains non-reactive .

Q. What steps ensure accurate quantification of this compound in mixed-periodate systems (e.g., with iodate contaminants)?

  • Titration protocol :

Add 5–25 mL sample to 0.1 N Na₃AsO₃ solution.

Monitor stoichiometric reaction: H₅IO₆ + AsO₃³⁻ → AsO₄³⁻ + IO₃⁻ + 2H₂O.

Calculate purity via endpoint detection (iodometric back-titration for residual AsO₃³⁻) .

Data Interpretation and Reproducibility

Q. How can researchers address variability in this compound’s oxidative efficiency across different glycoprotein substrates?

  • Strategy : Normalize oxidation conditions using a reference glycoprotein (e.g., bovine serum albumin conjugated with galactose).
  • Statistical analysis : Apply ANOVA to compare oxidation rates under fixed pH/temperature conditions .

Q. What are the implications of this compound’s solubility in nitric acid for its conversion to metaperiodate?

  • Process : Dissolve Na₃H₂IO₆ in HNO₃ (55 mL conc. acid per 100 g), filter through asbestos, and crystallize NaIO₄ via evaporation.
  • Yield dependency : Excess HNO₃ reduces crystal purity; optimal ratios yield >99% NaIO₄ .

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